molecular formula C9H9N3O2 B7951465 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B7951465
M. Wt: 191.19 g/mol
InChI Key: YTYICJOBDKNWTE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and properties

Chemical Reactions Analysis

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound has been shown to induce apoptosis in cancer cells by interacting with specific pathways and molecular targets .

Comparison with Similar Compounds

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol can be compared with other triazole-containing compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-(1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-6(2-3-7(8)13)9-10-5-11-12-9/h2-5,13H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYICJOBDKNWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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